molecular formula C8H18ClN B2918414 Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride CAS No. 229007-16-3

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Cat. No.: B2918414
CAS No.: 229007-16-3
M. Wt: 163.69
InChI Key: VWXWKSPPKXWOOY-UHFFFAOYSA-N
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Description

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a methyl group attached to the cyclohexyl ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce trans-4-methylcyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

    Reduction: Formation of trans-4-methylcyclohexanol or trans-4-methylcyclohexylamine.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets. As a spermidine synthase inhibitor, it interferes with the polyamine biosynthesis pathway, leading to altered cellular functions. This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Trans-4-methylcyclohexylamine: Similar structure but lacks the methyl group on the amine.

    Trans-4-methylcyclohexanol: Similar structure but contains a hydroxyl group instead of an amine.

    Trans-4-methylcyclohexyl isocyanate: Contains an isocyanate group instead of an amine.

Uniqueness

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit spermidine synthase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWKSPPKXWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229007-16-3
Record name N,4-dimethylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 1,2-dichloroethane (35 ml) were suspended 4-methyl-cyclohexanone (2.5 g), methylamine hydrochloride (1.6 g) and triethylamine (3.3 ml), and to the suspension was added sodium triacetoxy boron hydride (6.6 g) under ice-cooling. The mixture was stirred under nitrogen atmosphere at room temperature over night. The solvent was evaporated, and the residue was neutralized with sodium hydroxide. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated. To the residue was added 4 N hydrochloric acid-ethyl acetate, and the solvent was evaporated to give N,4-dimethyl-cyclohexylamine hydrochloride (2.6 g) as colorless crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sodium triacetoxy boron hydride
Quantity
6.6 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

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